CORONYLOVALENE
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMROIXRUBJZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721630 | |
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143066-75-5 | |
| Record name | PUBCHEM_57348396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Mechanistic Pathways of Coronylovalene
Advanced Synthetic Strategies for CORONYLOVALENE and its Structural Analogues
The synthesis of this compound and its analogues primarily relies on well-established methodologies for the construction of large PAHs. The Scholl reaction, a key transformation in this field, facilitates the intramolecular or intermolecular oxidative coupling of aromatic systems. vulcanchem.comwikipedia.org
Rational Design Principles in the Targeted Synthesis of this compound Systems
The rational design of synthetic routes to this compound systems is fundamentally guided by the principles of retrosynthetic analysis, where the target molecule is deconstructed into simpler, readily available precursors. In the case of this compound, the most logical disconnection is the bond between the coronene (B32277) and ovalene (B110330) subunits, identifying them as the primary precursors. vulcanchem.com
Key design principles for the synthesis of large, complex PAHs like this compound include:
Precursor Selection: The choice of starting materials is paramount. For this compound, this involves the selection of coronene and ovalene. The purity and reactivity of these precursors directly impact the yield and purity of the final product.
Reaction Control: The Scholl reaction, while powerful, can sometimes lead to undesired side products through oligomerization or rearrangement. acs.org Rational design incorporates strategies to mitigate these side reactions, such as the use of specific catalysts and reaction conditions that favor the desired coupling.
Solubility Enhancement: Large PAHs are notoriously insoluble, which can hamper their synthesis and purification. The introduction of solubilizing groups, such as alkyl or alkoxy chains, onto the precursor molecules is a common strategy to improve their handling and reactivity. siu.edu These groups can potentially be removed in a final step to yield the parent PAH.
Exploration of Novel Precursor Chemistries for this compound Formation
While the condensation of coronene and ovalene is the most direct conceptual pathway to this compound, research into novel precursor chemistries for large PAHs offers alternative synthetic strategies. vulcanchem.com These explorations are often aimed at improving yield, scalability, and structural diversity.
Alternative precursor strategies that could be conceptually applied to this compound synthesis include:
Stepwise Annulation: Rather than a direct coupling of two large PAHs, a stepwise approach can be employed where smaller aromatic units are sequentially fused to a core structure. This allows for greater control over the final structure and can be used to build up the this compound framework incrementally.
Functionalized Precursors: The use of pre-functionalized coronene and ovalene derivatives can facilitate the coupling reaction. For example, halogenated or boronic acid-functionalized PAHs can be coupled using transition-metal-catalyzed cross-coupling reactions, followed by a final cyclodehydrogenation step to form the fully aromatic this compound.
Aryne Chemistry: Arynes are highly reactive intermediates that can be used to construct complex aromatic systems. rsc.org A potential, though synthetically challenging, route to this compound could involve the generation of a coronene- or ovalene-based aryne that then undergoes a cycloaddition reaction with the other PAH precursor.
Optimization of Reaction Conditions for Controlled this compound Production
The controlled production of this compound via the Scholl reaction is highly dependent on the optimization of reaction conditions. Key parameters that are typically adjusted include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the reaction time. nih.gov
Table 1: Typical Reaction Conditions for Scholl Reactions of Large PAHs
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Lewis Acid Catalyst | FeCl₃, AlCl₃, MoCl₅, PIFA/BF₃·OEt₂ | To activate the aromatic rings towards electrophilic attack. The choice of catalyst can influence regioselectivity and yield. wikipedia.orgcapes.gov.br |
| Solvent | Dichloromethane, 1,2-dichloroethane, nitrobenzene | To dissolve the reactants and facilitate the reaction. The solvent's polarity and boiling point are important considerations. rsc.org |
| Temperature | Room temperature to elevated temperatures | Higher temperatures can promote the reaction but may also lead to side products. Low-temperature conditions are sometimes employed to control selectivity. nii.ac.jp |
| Reaction Time | Minutes to several hours | The duration of the reaction is optimized to maximize the yield of the desired product while minimizing degradation or side reactions. |
For the specific synthesis of this compound, the condensation of coronene and ovalene would likely require strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to facilitate the carbon-carbon bond formation between these two large and relatively unreactive PAHs. vulcanchem.com
Scalable Synthetic Methodologies for this compound Derivatives
The development of scalable synthetic methodologies is crucial for the production of sufficient quantities of this compound and its derivatives for materials science applications. While the direct scalable synthesis of this compound itself is not widely reported, general strategies for the scalable synthesis of large PAHs can be considered.
Approaches to scalable synthesis include:
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, and the potential for higher yields and purity. rsc.org The photocyclization of stilbene (B7821643) derivatives to form phenanthrenes has been successfully scaled up using flow chemistry, a strategy that could be adapted for other PAH syntheses. rsc.org
Mechanochemistry: Ball milling and other mechanochemical techniques can provide a solvent-free and efficient method for the synthesis of PAHs. researchgate.net The mechanochemical synthesis of corannulene (B50411) has been demonstrated on a multigram scale, suggesting the potential of this approach for other complex PAHs. researchgate.net
Optimized Batch Processes: For batch syntheses, scalability can be improved by optimizing reaction parameters to maximize yield and simplify purification. This includes the use of highly efficient catalysts, robust reaction conditions, and purification methods that are amenable to large-scale production.
Elucidation of Formation Mechanisms Leading to this compound
Understanding the formation mechanisms of this compound is essential for controlling its production in both synthetic and industrial settings. The primary pathway is believed to be the direct condensation of its constituent PAHs, while other potential pathways involving stepwise additions are considered less likely for a molecule of this size and complexity.
Mechanistic Investigations of One-Ring Addition Pathways in this compound Biogenesis
The formation of PAHs in combustion and other high-temperature environments is often described by one-ring addition mechanisms, such as the Hydrogen Abstraction-C₂H₂ Addition (HACA) mechanism. acs.orgencyclopedia.pub In this process, a hydrogen atom is abstracted from a PAH, followed by the addition of an acetylene (B1199291) molecule, which then cyclizes to form a new aromatic ring. acs.org
While the HACA mechanism is well-established for the growth of smaller PAHs, its role in the formation of very large PAHs like this compound is considered to be less significant. researchgate.net Computational studies on the formation of three-ring PAHs from naphthalene (B1677914) have shown that the HACA mechanism can lead to the formation of five-membered rings in addition to six-membered rings. acs.orgresearchgate.net For larger, more complex systems, the direct condensation of pre-formed PAHs is often the more dominant pathway. vulcanchem.com
The formation of this compound during petroleum hydrocracking is thought to occur through a sequence of events:
Formation of smaller PAHs like naphthalene. vulcanchem.com
Sequential addition of aromatic rings to form larger PAHs, including coronene and ovalene. vulcanchem.com
Condensation of these large PAH intermediates under specific catalytic conditions to form this compound. vulcanchem.com
This condensation is essentially a Scholl reaction occurring under industrial process conditions. vulcanchem.com The observation that this compound is a major product, without the detection of a series of intermediate PAHs from one-ring additions, supports the hypothesis of a direct dimerization-type mechanism.
Detailed Studies of Condensation Reactions Contributing to this compound Formation
The formation of complex polycyclic aromatic hydrocarbons (PAHs) such as this compound is understood to occur through a series of condensation reactions, particularly in high-temperature processes like coking and hydrocracking. researchgate.net These reactions involve the step-wise addition of smaller aromatic units to build larger, more condensed structures. The fundamental mechanisms driving this molecular growth are analogous to classic organic reactions like the Aldol and Knoevenagel condensations. libretexts.org
In the context of PAH formation, these reactions begin with the generation of reactive intermediates from smaller aromatic molecules. researchgate.net Under thermal stress, molecules like pyrene (B120774) and benzo[ghi]perylene (B138134) can serve as building blocks. researchgate.netresearchgate.net The process generally involves the reaction between two carbonyl-containing compounds or a carbonyl compound and another molecule with an activated hydrogen atom. libretexts.org A base abstracts an alpha-hydrogen to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second molecule. libretexts.orgmagritek.com This initial addition is often followed by a dehydration step, where a molecule of water is eliminated to form a new, stable carbon-carbon double bond, extending the conjugated π-system. libretexts.org This sequence of addition followed by dehydration is the hallmark of a condensation reaction. ebsco.com
The progressive buildup to a complex structure like this compound occurs through repeated one-ring additions to a growing PAH core. researchgate.net For instance, a bay region on a PAH can facilitate the addition of two carbons to form a new six-membered ring. In the absence of a bay region, four carbons might be added to a face of the molecule with high electron density. researchgate.net This step-wise annulation process, driven by condensation chemistry, leads to the formation of increasingly larger and less soluble PAHs, which are characteristic components of coke deposits in industrial settings. researchgate.net
Table 1: Key Steps in Condensation Reactions Leading to PAH Growth
| Step | Description | Key Reactants/Intermediates |
|---|---|---|
| 1. Enolate Formation | A base removes an acidic alpha-hydrogen from a carbonyl-containing molecule to create a nucleophilic enolate. magritek.com | Carbonyl compound with α-hydrogens, Base (e.g., hydroxide) |
| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of another molecule, forming a new carbon-carbon bond. libretexts.org | Enolate, Second carbonyl compound |
| 3. Intermediate Formation | A tetrahedral intermediate, typically a β-hydroxy carbonyl compound, is formed. libretexts.org | β-hydroxy carbonyl adduct |
| 4. Dehydration | The intermediate loses a molecule of water (elimination) to form a stable α,β-unsaturated product, extending the conjugation. libretexts.org | α,β-unsaturated carbonyl compound |
Theoretical and Experimental Approaches to Confirming this compound Reaction Mechanisms
Elucidating the precise reaction mechanisms for the formation of complex molecules like this compound requires a combination of theoretical calculations and experimental validation. sumitomo-chem.co.jpscielo.br Given the transient nature of intermediates and the harsh conditions under which these large PAHs form, direct observation is often challenging, making computational chemistry an indispensable tool. sumitomo-chem.co.jp
Theoretical Approaches: Theoretical studies, primarily using Density Functional Theory (DFT), allow researchers to model potential reaction pathways and calculate the energies of intermediates and transition states. sumitomo-chem.co.jpmdpi.com By mapping the potential energy landscape, chemists can identify the most energetically favorable routes for the condensation and cyclization reactions that build the this compound structure. reddit.com For example, calculations can predict the activation Gibbs free energy for a proposed reaction step, providing a quantitative measure of its likelihood. sumitomo-chem.co.jp These computational models can simulate different scenarios, such as the presence of catalysts or the influence of various precursor molecules, to understand how reaction conditions affect the final product distribution. scielo.br
Experimental Confirmation: Experimental data provides the necessary validation for theoretical models. researchgate.net Key experimental techniques include:
Spectroscopic Analysis: Techniques like UV-Vis and NMR spectroscopy can be used to identify reaction products and, in some cases, stable intermediates. sumitomo-chem.co.jp Predicted spectra from theoretical calculations can be compared with experimental spectra to confirm the identity of species formed during the reaction. sumitomo-chem.co.jp
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations or temperature) can help determine the rate law for the reaction. reddit.com This information provides crucial evidence for or against a proposed mechanism. For instance, if a mechanism predicts a certain reaction order with respect to a specific reactant, experimental rate data must align with this prediction. reddit.comnih.gov
Isotopic Labeling: In this method, one of the starting materials is synthesized with an isotopic label (e.g., ¹³C or ²H). The position of the label in the final product can be determined, providing definitive evidence about which atoms were involved in bond formation, thereby confirming or refuting a proposed mechanistic pathway. reddit.com
By integrating the predictive power of theoretical calculations with the concrete evidence from these experimental methods, a scientifically robust mechanism for the formation of this compound can be established. scielo.br
Table 2: Methods for Confirming Reaction Mechanisms
| Approach | Technique | Information Gained |
|---|---|---|
| Theoretical | Density Functional Theory (DFT) | Energy of intermediates and transition states, reaction pathway favorability, predicted spectra. sumitomo-chem.co.jpmdpi.com |
| Experimental | Spectroscopic Analysis (NMR, UV-Vis) | Identification of products and stable intermediates. sumitomo-chem.co.jp |
| Kinetic Studies | Reaction rate, reaction order, influence of reaction conditions. reddit.com | |
| Isotopic Labeling | Confirmation of bond-forming pathways. reddit.com |
Functionalization and Derivatization Strategies for this compound
Functionalizing and derivatizing large, insoluble, and relatively inert polycyclic aromatic hydrocarbons like this compound presents significant chemical challenges. However, strategies developed for other complex aromatic and polymeric systems can provide a blueprint for modifying its structure to alter its properties for potential applications. The primary goal of derivatization is often to improve solubility or to introduce new chemical or physical functionalities. mdpi.com
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying aromatic cores without requiring pre-functionalized starting materials. diva-portal.org For a large PAH like this compound, which possesses numerous C-H bonds, regioselective functionalization would be key. Methods such as iridium-catalyzed C-H borylation could potentially be adapted to introduce boryl groups onto the aromatic framework. These borylated intermediates are highly versatile and can be converted into a wide range of other functional groups through subsequent reactions like Suzuki coupling. diva-portal.org
Derivatization via Precursors: An alternative approach involves the derivatization of the smaller PAH precursors before the final condensation reactions that form the this compound structure. This method allows for more controlled introduction of functional groups. For example, if a substituted pyrene or benzoperylene derivative is used as a starting material in a synthetic sequence, the resulting this compound analogue would carry the desired functional group.
Improving Solubility and Processability: A major challenge with large PAHs is their poor solubility. Functionalization strategies often target the attachment of solubilizing groups. For instance, the introduction of long alkyl chains or polar functional groups can disrupt the π-stacking that leads to aggregation and precipitation, thereby enhancing solubility in common organic solvents. mdpi.com This is a common strategy used to make materials like microcrystalline cellulose (B213188) more processable for various applications. mdpi.com
While specific, documented examples of this compound derivatization are scarce due to its nature as an undesired byproduct, these established principles of organic synthesis provide viable pathways for its potential modification.
Advanced Spectroscopic Characterization and Structural Elucidation of Coronylovalene
High-Resolution Spectroscopic Techniques for Comprehensive Dibenzo[hi,st]ovalene Analysis
Comprehensive analysis of DBOV is achieved by combining several high-resolution spectroscopic methods. These techniques are essential for confirming the successful synthesis of DBOV derivatives and for understanding their unique photophysical and electronic properties, which arise from their extended π-conjugated systems and combination of zigzag and armchair edges. nih.govpolimi.it
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of DBOV. The absorption of light in the UV and visible regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals, primarily the π → π* transitions in these conjugated systems.
Research findings indicate that DBOV derivatives exhibit strong and well-resolved absorption bands in the visible region, typically between 450 and 700 nm. acs.org These absorptions are mainly attributed to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transitions. acs.orgmpg.de For instance, DBOV derivatives with meso-aryl substituents show maximum absorption peaks (λmax) around 608-611 nm in toluene. acs.org The spectra also display characteristic shoulder peaks at shorter wavelengths, which arise from vibronic coupling involving C-C stretching vibrations. acs.orgnih.gov
The electronic properties of the DBOV core can be fine-tuned by introducing different functional groups. While aryl substituents with large dihedral angles have a negligible effect on the absorption maxima, the introduction of triisopropylsilyl (TIPS)-ethynyl groups at the meso-positions results in a significant red-shift of approximately 40 nm, indicating efficient extension of the π-conjugation. acs.orgua.es The high molar extinction coefficients, such as 1.02 x 105 M-1cm-1 for a DBOV with 2,6-dimethylphenyl groups (DBOV-DMEP), underscore the strong light-absorbing capability of these molecules. acs.org
| Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| DBOV-C12 | Toluene | 611 | 6.54 x 104 |
| DBOV-DMEP | Toluene | 608 | 1.02 x 105 |
| DBOV-TIPS | Toluene | 647 | 7.88 x 104 |
| DBOV-TDOP | Toluene | 609 | 3.85 x 105 |
| N-DBOV | THF | 580 | Not Reported |
Data sourced from multiple studies for various Dibenzo[hi,st]ovalene derivatives. acs.orgresearchgate.net
While specific studies applying synchronous-scanning fluorescence spectroscopy (SFS) to DBOV are not prominent, the principles of the technique make it highly suitable for analyzing such complex fluorophores. SFS simplifies complex emission spectra by simultaneously scanning both the excitation and emission monochromators at a constant wavelength offset (Δλ). This results in narrowed spectral bands, reduced background from scattering, and better resolution of individual components in a mixture.
DBOV and its derivatives are exceptionally strong fluorophores, exhibiting intense red emission with very high fluorescence quantum yields (ΦF), reported to be as high as 79-97%. nih.gov For example, a DBOV derivative with dodecyl chains (DBOV-C12) has a maximum emission peak at 617 nm. acs.org A key feature of DBOV's fluorescence is its small Stokes shift—the difference between the absorption and emission maxima—which is often only 3-8 nm. acs.org This indicates a rigid molecular structure with minimal geometric change between the ground and excited electronic states. acs.org
Given these properties, SFS could be effectively used for:
Specific Identification: By selecting an appropriate Δλ, the characteristic, narrowed fluorescence signal of a DBOV derivative could be isolated from a complex matrix containing other fluorescent species.
Enhanced Quantification: The spectral simplification and background reduction offered by SFS would allow for more accurate and sensitive quantification of DBOV, even at trace concentrations.
Probing Microenvironments: Changes in the synchronous scan peak shape and position could provide information about the local environment of the DBOV molecule.
| Derivative | Solvent | λem (nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |
| DBOV-C12 | Toluene | 617 | 0.79-0.89 | ~6 |
| DBOV-DMEP | Toluene | 611 | 0.79-0.89 | ~3 |
| DBOV-TDOP | Toluene | 615 | 0.89 | 6 |
| Bay-arylated DBOV | Toluene | 654-667 | up to 0.97 | >20 |
Data compiled from studies on the photophysical properties of DBOV derivatives. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of DBOV derivatives in solution. Both one-dimensional (¹H NMR) and two-dimensional techniques are used to confirm the covalent structure of these large, complex molecules. acs.orgresearchgate.net
The ¹H NMR spectra of DBOV derivatives provide a unique fingerprint of the proton environments. For example, in the ¹H NMR spectrum of 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene, the disappearance of the doublet peak corresponding to the protons at the 3- and 11-positions of the parent compound confirms the success of the regioselective bromination reaction. The chemical shifts of the protons on the aromatic core are found at very high frequencies (downfield), with some signals appearing as high as 9.6 ppm, which is consistent with the deshielding effects in large, electron-deficient aromatic systems. ua.es
However, NMR characterization can be challenging due to the strong tendency of the large, planar DBOV cores to aggregate via π–π stacking, especially in solvents like chloroform-d, which leads to significant peak broadening. acs.org This effect can be mitigated by using specific solvents like tetrahydrofuran-d₈ or by performing variable-temperature NMR experiments. acs.org In some cases, increasing the temperature can disrupt the aggregates, leading to sharper, more resolved signals for the aromatic protons of the DBOV core. acs.org
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a "molecular fingerprint" of DBOV by probing its characteristic bond vibrations. These methods are complementary: FTIR is sensitive to vibrations that cause a change in dipole moment (asymmetric vibrations), while Raman spectroscopy detects vibrations that change the polarizability of the molecule (symmetric vibrations).
Recent studies have utilized Raman spectroscopy combined with density functional theory (DFT) calculations to investigate the low-frequency collective vibrational modes of DBOV derivatives. nih.gov These collective motions, such as long-axis breathing vibrations tentatively assigned to modes around 150 cm⁻¹, are crucial for understanding the photophysical properties and energy dissipation pathways within the molecule. nih.govnih.gov The Raman spectra of nanographenes like DBOV also show characteristic D and G bands, with the G peak (around 1581 cm⁻¹) arising from the in-plane vibrations of the sp²-hybridized carbon atoms.
FTIR spectroscopy provides complementary information. Analysis of related nanographenes shows characteristic aromatic C–H stretching bands (around 3073 cm⁻¹) and fingerprint C–H bending bands (730–860 cm⁻¹). researchgate.net The appearance of new bands corresponding to saturated C-C stretching or the disappearance of C-H bands upon substitution provides direct evidence of chemical modification. researchgate.net The combination of these techniques offers a detailed picture of DBOV's vibrational structure, which is strongly coupled to its electronic states. acs.org
High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is crucial for the characterization of DBOV derivatives. acs.orgresearchgate.net Unlike low-resolution mass spectrometry, HRMS provides extremely accurate mass-to-charge (m/z) measurements, typically with errors of less than 5 parts per million (ppm).
This precision allows for the unambiguous determination of the elemental formula of a newly synthesized compound. For example, the successful synthesis of a DBOV derivative functionalized with piperazinylphenyl groups was confirmed by HRMS, which revealed an intense peak at an m/z of 1056.5109. This experimental value was in excellent agreement with the calculated exact mass of 1056.5131 for the target molecule [C₇₄H₆₂N₄]⁺, corresponding to an error of just 2.1 ppm.
Furthermore, HRMS provides detailed isotopic distribution patterns. The experimentally observed pattern can be compared to the theoretically simulated pattern for the proposed chemical formula. A close match, as has been demonstrated for numerous DBOV derivatives, provides definitive validation of the compound's identity and purity. researchgate.net
| DBOV Derivative | Technique | Calculated m/z | Found m/z |
| DBOV-TDOP | HR-MALDI-TOF | 1729.2835 [M]⁺ | 1729.2822 |
| Dibromo-DBOV-Mes | HR-MALDI-TOF | 864.1015 [C₅₆H₃₄Br₂] | 864.1015 |
| DBOV-PZP | HR-MALDI-TOF | 1056.5131 [M]⁺ | 1056.5109 |
Table showing the use of HRMS to confirm the identity of various DBOV derivatives. researchgate.net
X-ray spectroscopic methods, particularly single-crystal X-ray diffraction, provide the most definitive structural elucidation of molecules by mapping electron density to determine the precise three-dimensional arrangement of atoms. For complex molecules like DBOV, obtaining single crystals suitable for X-ray analysis is a critical goal.
Researchers have successfully obtained single-crystal X-ray structures for several DBOV derivatives, such as DBOV-DMEP (with 2,6-dimethylphenyl groups). acs.org The analysis revealed the precise structure of the DBOV core, confirming its extended, planar nature with slight distortions. acs.org These distortions can result from steric repulsion between substituents or from crystal packing forces. X-ray analysis provides exact bond lengths and angles, offering deep insight into the bonding and aromaticity within the nanographene structure. For example, analysis of bond lengths in DBOV-DMEP supports theoretical models based on Clar's aromatic sextet rule, which describes the localization of π-electrons within the polycyclic system. ua.es This technique remains the gold standard for confirming the absolute structure of DBOV and its derivatives. nih.govpolimi.it
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isomeric Profiling of CORONYLOVALENE
Advanced Chromatographic and Separation Methodologies for this compound Research
Chromatographic techniques are indispensable for separating this compound from the complex matrices in which it is typically found. researchgate.netresearchgate.net Given the low volatility and complex nature of large PAHs, liquid chromatography is often the method of choice. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Isolation, and Quantitation of this compound
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. researchgate.netshimadzu.com It is a cornerstone for the purity assessment, isolation for further study, and quantitative analysis of this complex PAH. researchgate.netresearchgate.net
Purity Assessment The purity of a this compound sample can be determined by analyzing its chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The presence of additional peaks suggests impurities. nih.gov Peak purity analysis, often performed with a Diode Array Detector (DAD), can confirm if a single peak corresponds to a single compound by comparing spectra across the peak. researchgate.netnih.gov Analytical grade standards for large PAHs are often characterized as having purities in the range of 99.0-100.5%. researchgate.net
Isolation Preparative HPLC can be employed to isolate this compound from mixtures. By scaling up the analytical method, specific fractions of the eluent corresponding to the this compound peak can be collected. researchgate.net This allows for the purification of the compound for use as an analytical standard or for further characterization by other spectroscopic methods. researchgate.net
Quantitation Quantitative analysis determines the exact amount of this compound in a sample. waters.com This is typically achieved using either an external or internal standard method. jasco-global.com A calibration curve is generated by plotting the peak area against the known concentrations of a pure this compound standard. The concentration in an unknown sample can then be determined from its peak area using this curve. waters.comnih.gov The high sensitivity of HPLC allows for the detection and quantitation of this compound even at low concentrations. eurachem.org
Table 1: Illustrative HPLC Parameters for this compound Analysis This table presents typical conditions for the analysis of large PAHs, adaptable for this compound.
| Parameter | Typical Setting | Purpose |
| Column | C18 or C30 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase effectively retains and separates large, nonpolar PAHs. C30 columns offer enhanced shape selectivity for isomers. mdpi.com |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water | A gradient elution is necessary to separate a wide range of PAHs with varying polarities and to elute strongly retained large molecules like this compound. nih.govmdpi.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences peak resolution and analysis time. nih.govmdpi.com |
| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | DAD provides UV-Vis spectra for peak identification. researchgate.net FLD offers high sensitivity and selectivity for fluorescent PAHs. google.com |
| Column Temp. | 25 - 40 °C | Temperature affects solvent viscosity and separation efficiency. Maintaining a stable temperature is crucial for reproducible retention times. nih.gov |
| Injection Vol. | 5 - 20 µL | The amount of sample introduced into the system for analysis. nih.govmdpi.com |
Gas Chromatography (GC) Coupled Techniques for Analysis of Volatile this compound Analogues
Due to its high molecular weight and extremely low volatility, this compound itself is not suitable for analysis by Gas Chromatography (GC), which requires compounds to be vaporized without decomposition. organomation.com However, GC coupled with mass spectrometry (GC-MS) is an exceptionally powerful tool for the analysis of more volatile analogues, isomers, or degradation products of this compound that might be present in samples or produced during research. mdpi.comccsknowledge.com
The process involves injecting a sample into a heated port where it is vaporized and carried by an inert gas through a separation column. organomation.com Compounds are separated based on their boiling points and interaction with the stationary phase. ccsknowledge.com The separated components then enter a mass spectrometer, which acts as a detector, providing both mass information (for molecular weight determination) and fragmentation patterns that serve as a "molecular fingerprint" for structural elucidation. mdpi.comnih.gov Derivatization techniques, such as silylation, can sometimes be used to increase the volatility of less volatile compounds, making them amenable to GC analysis. nih.gov
Table 2: Representative GC-MS Parameters for Analysis of Volatile Aromatic Analogues This table outlines typical settings for GC-MS analysis of volatile aromatic compounds, which would be applicable to this compound analogues.
| Parameter | Typical Setting | Purpose |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | A common, robust column for separating a wide range of semi-volatile organic compounds. mdpi.com |
| Carrier Gas | Helium or Hydrogen | Inert gas that carries the vaporized sample through the column. mdpi.com |
| Injector Mode | Splitless | Ensures that the entire sample is transferred to the column, which is important for trace analysis. nih.gov |
| Oven Program | Temperature ramp (e.g., 60°C to 300°C at 10°C/min) | A programmed increase in temperature allows for the separation of compounds with a range of boiling points. nih.govbibliotekanauki.pl |
| MS Ionization | Electron Impact (EI, 70 eV) | A standard, high-energy ionization method that produces reproducible fragmentation patterns for library matching. nih.gov |
| MS Detector | Quadrupole Mass Analyzer | Scans a range of mass-to-charge ratios to detect and quantify the separated compounds. mdpi.com |
Advanced Diffraction and Microscopy Techniques for Solid-State Characterization of this compound
The solid-state properties of a compound, including its crystal structure and particle morphology, are critical as they influence its physical and chemical behavior. seqens.comholodiag.com Advanced diffraction and microscopy techniques provide invaluable insights into the solid-state nature of this compound. temple.edu
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. pdx.edu When a beam of X-rays is directed at a crystalline sample, it diffracts in specific directions according to Bragg's Law. myscope.training The resulting diffraction pattern is unique to the crystal structure.
Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can determine the precise arrangement of atoms in the molecule and how the molecules pack together in the crystal lattice. researchgate.net
Powder XRD (PXRD): For polycrystalline or powdered samples, PXRD provides a fingerprint for identifying the crystalline phase. researchgate.netresearchgate.net It can be used to distinguish between different polymorphs (different crystal structures of the same compound), assess crystallinity, and determine lattice parameters. researchgate.netpdx.edu
Table 3: Information Derived from X-ray Diffraction Analysis
| Information Obtained | Technique | Description |
| Atomic Arrangement | Single-Crystal XRD | Provides the precise 3D coordinates of each atom within the crystal unit cell. anu.edu.au |
| Crystal System & Lattice Parameters | Single-Crystal & Powder XRD | Determines the unit cell dimensions (a, b, c, α, β, γ) and crystal system (e.g., monoclinic, orthorhombic). pdx.edu |
| Phase Identification | Powder XRD | Compares the diffraction pattern of an unknown sample to a database of known phases for identification. |
| Polymorph Screening | Powder XRD | Distinguishes between different crystalline forms of this compound, which may have different physical properties. researchgate.net |
| Crystallinity Assessment | Powder XRD | Quantifies the ratio of crystalline to amorphous material in a sample. researchgate.net |
Advanced Microscopy techniques can visualize the physical form and chemical distribution within a solid sample.
Scanning Electron Microscopy (SEM): This technique provides high-resolution images of the surface morphology, showing the size and shape of this compound particles or crystals. researchgate.net
Stimulated Raman Scattering (SRS) Microscopy: This is a state-of-the-art, label-free chemical imaging technique. helsinki.fi It can visualize the spatial distribution of different chemical components in a complex sample with high resolution. For this compound research, SRS could be used to map the distribution of different crystalline forms or to visualize trace impurities within a solid sample, offering insights beyond what is possible with bulk characterization methods. helsinki.fi
Theoretical and Computational Investigations of Coronylovalene
Quantum Chemical Calculations for the Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. wikipedia.org These methods solve the Schrödinger equation (or a derivative thereof) to provide detailed insights into electron distribution, energy levels, and reactivity, which are often difficult or impossible to measure experimentally. researchgate.net
Density Functional Theory (DFT) Applications in Predicting Properties and Energetics
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it ideal for studying the electronic structure of large systems like PAHs. DFT is used to determine properties based on the molecule's electron density. wikipedia.org
Research on coronene (B32277), a representative PAH, demonstrates the power of DFT. Calculations are frequently used to investigate the adsorption properties of ions and molecules on the surface of these planar hydrocarbons. For instance, DFT studies on coronene and its doped analogues (where carbon atoms are replaced by elements like silicon, nitrogen, or boron) have been performed to assess their potential as anode materials in lithium-ion batteries. nih.gov
A key predictive parameter derived from DFT is the Molecular Electrostatic Potential (MESP), which reveals the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov DFT calculations have shown that doping coronene can significantly alter its MESP, enhancing its interaction with other species. For example, replacing carbon atoms with boron and nitrogen can increase the electron-rich character of the molecule's periphery. nih.gov The adsorption energy of ions like Li⁺ can be accurately calculated, showing strong interactions with the peripheral rings of the PAH structure. nih.gov
Table 1: Example DFT-Calculated MESP Values for Doped Coronene Analogues This interactive table showcases how DFT can quantify the effect of atomic substitution on the electronic properties of a PAH core structure. The MESP minimum (Vmin) indicates the most electron-rich region of the molecule.
| Compound | Formula | MESP Vmin (kcal/mol) |
| Coronene | C₂₄H₁₂ | -16.06 |
| m-C₂₂H₁₂N₂ | C₂₂H₁₂N₂ | -21.34 |
| o-C₂₂H₁₂N₂ | C₂₂H₁₂N₂ | -24.22 |
| m-C₂₂H₁₂BN | C₂₂H₁₂BN | -31.38 |
| C₁₈H₁₂B₃N₃ | C₁₈H₁₂B₃N₃ | -15.44 |
| Data sourced from DFT calculations on coronene and its analogues. nih.gov |
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
The term ab initio translates to "from the beginning" and refers to a class of quantum chemistry methods that use only fundamental physical constants as input, without reliance on empirical parameters. wikipedia.org These methods, while computationally more demanding than DFT, can offer higher accuracy, especially for systems where electron correlation is critical. wikipedia.org Common ab initio approaches include Hartree-Fock (HF), Møller–Plesset perturbation theory (MPn), and Configuration Interaction (CI). wikipedia.orgmdpi.com
For complex systems like solid-state PAHs, ab initio calculations provide crucial insights. For example, first-principles calculations on solid coronene have been used to investigate its electronic band structure. aps.org Such studies revealed that the conduction band in a coronene crystal is composed of four distinct bands originating from the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of the isolated molecule. aps.org This level of detail is essential for understanding and predicting the electronic properties of materials, such as the emergence of superconductivity in potassium-doped coronene crystals. aps.org
For very heavy elements, relativistic effects become significant, and more advanced ab initio methods incorporating the four-component Dirac-Coulomb Hamiltonian are necessary to achieve reliable results for electronic energy levels and properties. mdpi.com Combining ab initio calculations with other methods, such as molecular dynamics, allows for the study of whole proteins or other large molecular assemblies, revealing how peripheral structures influence the electronic states of an active core. rsc.org
Molecular Dynamics Simulations in Various Chemical Environments
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.govlibretexts.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, capturing processes like conformational changes, diffusion, and intermolecular interactions. nih.govschrodinger.com
MD simulations are invaluable for placing molecules like large PAHs into realistic chemical contexts, such as in a solvent or mixed with other materials. For example, MD can be used to study the miscibility of a PAH within a polymer matrix, a key factor in developing new materials. schrodinger.com Simulations can predict important thermophysical properties like glass transition temperature (Tg), density, and the diffusion coefficient of different components within a mixture. schrodinger.com
In a hypothetical MD simulation of a "coronylovalene" molecule, one could study its behavior in different solvents. The simulation would track the trajectory of every atom, allowing for the analysis of:
Solvation Shell Structure: How solvent molecules arrange themselves around the PAH.
Diffusion Rate: How quickly the PAH moves through the solvent.
Interaction Energies: The strength of the interactions (e.g., van der Waals, electrostatic) between the PAH and its environment.
Table 2: Illustrative Data from a Hypothetical MD Simulation This table shows the type of quantitative data that can be extracted from MD simulations to compare the behavior of a PAH in different environments.
| Property | Environment | Simulated Value |
| Diffusion Coefficient | Water | 1.2 x 10⁻⁵ cm²/s |
| Diffusion Coefficient | Toluene | 3.5 x 10⁻⁵ cm²/s |
| Average Solute-Solvent Interaction Energy | Water | -45 kcal/mol |
| Average Solute-Solvent Interaction Energy | Toluene | -80 kcal/mol |
| These values are for illustrative purposes only. |
Computational Studies on Reaction Pathways and Transition States
Understanding how a molecule is formed or how it transforms into other substances is a central theme in chemistry. Computational chemistry provides powerful tools to map out the entire landscape of a chemical reaction, identifying the most likely pathways and the energy required to initiate them. rsc.org These studies involve calculating the potential energy surface of a reaction, locating stable intermediates and, crucially, the high-energy transition states that connect them. researchgate.net
DFT is frequently employed for these investigations. By calculating the Gibbs free energy of reactants, products, and transition states, chemists can determine the activation energy barrier of a reaction. A lower activation energy implies a faster reaction rate. researchgate.net Such studies have been instrumental in elucidating complex reaction mechanisms, from the formation of large PAHs in high-temperature environments like hydrocracker units to the pathways of metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net For example, computational work can distinguish between different proposed mechanisms, such as an oxidative addition/reductive elimination pathway versus a single electron transfer mechanism in a catalytic cycle. researchgate.net This predictive capability allows researchers to design more efficient catalysts and synthetic routes before undertaking costly and time-consuming laboratory experiments. rsc.org
Predictive Modeling and Chemoinformatics for Novel Derivatives and Analogues
Chemoinformatics combines chemistry, computer science, and information technology to solve chemical problems, particularly in the area of drug and materials discovery. nih.gov Predictive modeling uses data and computational algorithms to identify novel molecules with desired properties. This approach is highly relevant for designing new derivatives of a core structure like a large PAH for specific applications.
A typical chemoinformatics workflow for discovering novel functional derivatives involves several stages:
Virtual Screening: A large database of virtual compounds is computationally screened to identify candidates with a high probability of possessing the desired activity.
Molecular Docking: The top candidates are "docked" into a target receptor site (e.g., a protein active site) to predict their binding affinity and orientation.
ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising molecules are predicted to filter out candidates that are likely to be toxic or have poor bioavailability.
Molecular Dynamics (MD) Simulations: The stability of the molecule-target complex is further evaluated using MD simulations to ensure the predicted binding is stable over time. nih.gov
High-Level Quantum Calculations: DFT or ab initio methods may be used to refine the understanding of the electronic properties and reactivity of the final candidates. nih.gov
This systematic, multi-step approach accelerates the discovery process by focusing experimental efforts on a small number of highly promising candidates. nih.gov
Research on the Occurrence and Transformation of Coronylovalene in Complex Systems
Origin and Distribution of CORONYLOVALENE in Industrial Processes, with Emphasis on Hydrocracking Units
The primary industrial source of this compound is within petroleum refining, specifically in hydrocracking units. Hydrocracking is a high-severity process that upgrades low-quality, heavy gas oils into more valuable products like jet fuel and diesel by cracking large hydrocarbon molecules into smaller ones in the presence of hydrogen and a catalyst.
Under the high-temperature and catalytic conditions inside hydrocracking reactors, a sequence of reactions leads to the formation of this compound. This process begins with the formation of smaller, more common PAHs. Through a series of one-ring additions and condensation reactions, these smaller PAHs build up into larger structures like coronene (B32277) and ovalene (B110330). mdpi.com Ultimately, these intermediates can undergo a final condensation, known as the Scholl reaction, to form the highly stable this compound molecule.
Due to its large size and low solubility, this compound is a significant contributor to equipment fouling. As the process stream cools in certain parts of the refinery equipment, this compound can precipitate, leading to the formation of deposits. These deposits can plug flow lines and deactivate catalysts, reducing the efficiency and operational lifespan of the hydrocracking unit. Research has identified this compound, along with related polycyclic aromatic dimers (PADs) like dicoronylene and diovalylene, as predominant fouling compounds in these systems.
| Compound | Molecular Formula | Significance in Hydrocracking |
|---|---|---|
| Dicoronylene | C48H20 | Major component of fouling deposits; formed from the condensation of two coronene molecules. |
| This compound | C56H22 | Cross-condensation product of coronene and ovalene; contributes significantly to fouling. |
| Diovalylene | C64H24 | Condensation product of two ovalene molecules; also found in deposits. |
Environmental Presence and Transformation Pathways of this compound in Diverse Matrices
As a member of the heavy PAH family, this compound's environmental behavior is characterized by low water solubility, low volatility, and a strong tendency to adsorb to particulate matter. scispace.compjoes.com PAHs are introduced into the environment primarily through the incomplete combustion of organic materials, including fossil fuels. mdpi.comscispace.com The main pathway for their distribution is through the atmosphere, where they are transported over long distances while attached to airborne particles before being deposited onto soil and water. pjoes.comnih.gov
Heavier PAHs, like this compound, are particularly persistent in the environment. nih.gov Once deposited, they tend to accumulate in soils and sediments, which act as long-term sinks. nih.govacs.org Their strong adsorption to organic matter in soil limits their mobility and bioavailability. nih.gov
The transformation of large PAHs in the environment occurs through several pathways:
Photodegradation: In the atmosphere or on surfaces exposed to sunlight, PAHs can be broken down by photochemical reactions. mdpi.com
Biological Degradation: Microbial activity is a primary mechanism for the breakdown of PAHs in soil and sediment. scispace.com Certain bacteria and fungi can metabolize PAHs, though the degradation rate for large, complex molecules like this compound is generally slow. mdpi.comscispace.com
Chemical Transformation: PAHs can react with other atmospheric pollutants, leading to the formation of various derivatives, such as nitrated or oxygenated PAHs. acs.org
Due to their persistence, these heavy compounds can be transferred through the food chain via uptake by plants and animals from contaminated soil and water. mdpi.com
Formation Mechanisms of this compound in Carbonaceous Materials (e.g., Diesel Exhaust, Coal Tar, Carbon Black, Fullerene Soot)
The formation of this compound is not limited to industrial hydrocrackers; it also occurs in various high-temperature processes that produce carbonaceous materials. These materials are rich in PAHs, which serve as precursors.
Diesel Exhaust: Diesel engine emissions are a complex mixture of gases and particulate matter (DPM). osha.govca.gov The particulate fraction, often seen as soot, is composed of elemental carbon cores with numerous organic compounds adsorbed onto the surface, including a wide range of PAHs. osha.govnih.gov The formation of these particles involves the pyrolysis of fuel and lubricating oil at high temperatures, leading to the creation of smaller molecules that then polymerize and form larger aromatic systems. nih.govdieselnet.com Under these conditions, coronene and ovalene can form and subsequently combine to produce this compound.
Coal Tar and Carbon Black: Research into large PAHs has extended to materials like coal tar pitch and carbon black. These materials are produced under conditions of incomplete combustion or pyrolysis of organic feedstocks, creating an environment ripe for PAH formation and growth. The same fundamental mechanisms of ring addition and condensation reactions that occur in hydrocrackers are responsible for the presence of this compound and other large PAHs in these materials.
Fullerene Soot: The analysis of fullerene soot has also revealed the presence of large, complex PAHs. The high-energy conditions used to generate fullerenes can also lead to the synthesis of a variety of complex aromatic structures, including this compound, through gas-phase reactions and subsequent condensation.
The common thread in the formation of this compound across these diverse materials is a bottom-up growth mechanism. It starts with smaller, stable PAHs that undergo successive ring additions and cyclization reactions (like the Scholl reaction) to build increasingly larger and more complex aromatic structures.
Research into Analytical Methodologies for Monitoring this compound in Industrial and Environmental Samples
Detecting and quantifying this compound in complex matrices requires sophisticated analytical techniques due to its low concentration and the presence of numerous isomeric and related compounds. nih.govcdc.gov The analytical process generally involves sample extraction, cleanup, and instrumental analysis. researchgate.net
Key analytical methods include:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating complex mixtures of PAHs. nih.govresearchgate.net When coupled with fluorescence or ultraviolet (UV) detectors, it provides high selectivity and sensitivity for aromatic compounds. cdc.govresearchgate.net For this compound, reversed-phase HPLC with specialized columns can achieve separation from other large PAHs. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry. nih.govcdc.gov While the low volatility of very large PAHs like this compound can be challenging for GC, high-temperature columns and direct injection techniques can be used. Mass spectrometry provides the molecular weight and fragmentation patterns essential for confirming the identity of the compound.
Fluorescence Spectroscopy: This technique is particularly well-suited for PAHs due to their fluorescent nature. nih.gov Synchronous-scanning fluorescence spectroscopy has been specifically developed and used to monitor fouling deposits containing dicoronylene and this compound in hydrocracker streams. tuwien.atleidenuniv.nl This method provides a rapid "fingerprint" of the fluorescent compounds present in a sample. tuwien.at
Advanced Mass Spectrometry: Techniques like Laser Desorption Time-of-Flight Mass Spectrometry (LD-ToF-MS) and tandem mass spectrometry (MS/MS) are used in research to study PAH dimers and complex structures like this compound. uga.eduescholarship.org HPLC-MS/MS combines liquid chromatography separation with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for analyzing trace levels of these compounds in biological and environmental samples. nih.govmdpi.comnih.gov
| Technique | Principle | Application | Advantages |
|---|---|---|---|
| HPLC-UV/Fluorescence | Separation by liquid chromatography, detection by UV absorption or fluorescence emission. researchgate.net | Quantification in environmental and industrial samples. | Excellent for separating isomers; high sensitivity with fluorescence detection. cdc.govresearchgate.net |
| GC-MS | Separation by gas chromatography, identification by mass-to-charge ratio. nih.gov | Identification and quantification in complex mixtures like diesel exhaust. | High resolving power and definitive structural information. nih.govcdc.gov |
| Synchronous Fluorescence Spectroscopy | Simultaneous scanning of excitation and emission wavelengths to create a unique spectral fingerprint. nih.gov | Rapid monitoring of fouling in industrial process streams. | Fast, sensitive, and can be used for in-situ or online monitoring. nih.govimec-publications.be |
| HPLC-MS/MS | Separation by HPLC followed by tandem mass spectrometry for highly selective detection. nih.gov | Trace analysis in complex biological or environmental matrices. | Extremely high sensitivity and specificity; reduces matrix interference. nih.govnih.gov |
Advanced Material Applications and Functionalization Research of Coronylovalene
Exploration of CORONYLOVALENE in Organic Electronic and Optoelectronic Materials
This compound, as a large polycyclic aromatic hydrocarbon (PAH), possesses intrinsic electronic properties that make it a compound of interest for applications in organic electronics and optoelectronics. The extensive π-conjugated system in its molecular structure is fundamental to its potential as an organic semiconductor. Research into large PAHs, a class of materials to which this compound belongs, is driven by their tunable photophysical properties and strong intermolecular interactions, which are crucial for controlling charge mobility in electronic devices. rsc.org While specific research on this compound in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is not as extensive as for other PAHs like pentacene (B32325) or coronene (B32277) derivatives, its structural characteristics suggest significant potential. kit.educhemicalbook.innih.gov
The interest in planar polycyclic aromatic hydrocarbons for organic electronics has grown, partly due to the possibility of these molecules replacing fullerene derivatives in certain applications. researchgate.net The performance of organic electronic devices is heavily dependent on the molecular packing and electronic coupling between adjacent molecules, which dictates the efficiency of charge transport. The planar nature of this compound could facilitate strong π-π stacking, a desirable feature for efficient charge hopping between molecules. In the context of OFETs, which are foundational components of flexible and low-cost electronics, the charge carrier mobility of the organic semiconductor is a key performance metric. nih.govroutledge.comwikipedia.org The molecular structure of this compound suggests that it could support p-type (hole) transport, a common characteristic of electron-rich PAHs.
In the realm of optoelectronics, particularly organic photovoltaics, the absorption spectrum of the material is critical. Large PAHs are known for their strong absorption in the UV and visible regions of the electromagnetic spectrum. chemicalbook.com Computational studies on coronene derivatives for transparent organic photovoltaics have demonstrated that by modifying the molecular structure, the absorption properties can be tuned to target specific regions of the solar spectrum, such as the UV range, while maintaining transparency in the visible range. kit.edursc.org This approach, known as inverse materials design, could theoretically be applied to this compound to engineer its properties for specific optoelectronic applications. rsc.org The table below summarizes the key electronic properties of related PAHs, which provide a basis for estimating the potential performance of this compound in organic electronic devices.
Table 1: Comparison of Electronic Properties of Selected Polycyclic Aromatic Hydrocarbons
| Compound | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Application Area |
|---|---|---|---|---|
| Pentacene | -5.0 | -3.2 | 1.8 | OFETs |
| Coronene | -5.5 | -2.6 | 2.9 | Organic Electronics |
| Quaterrylene | -5.2 | -3.5 | 1.7 | OPVs, OFETs |
| This compound (estimated) | -5.3 | -3.3 | 2.0 | Potential for OFETs, OPVs |
Note: The values for this compound are estimated based on the trends observed in large PAHs and are not from direct experimental measurement.
Development of this compound-based Functional Materials for Emerging Technologies
The development of functional materials based on this compound for emerging technologies is an area of research that holds promise but is still in its nascent stages. The unique electronic and structural properties of this compound make it a candidate for a variety of advanced applications, including sensors and energy storage devices. The functionalization of PAHs is a key strategy to tailor their properties for specific technological needs. rsc.org For instance, the introduction of specific functional groups onto the this compound core could enhance its sensitivity and selectivity towards certain analytes, making it a potential active material in chemical sensors. The large surface area of the molecule could also be advantageous for detecting analytes through π-π stacking interactions.
In the field of energy storage, materials that can undergo stable redox reactions are essential. While research has not specifically documented the use of this compound in batteries or supercapacitors, the electrochemical properties of large PAHs suggest they could be explored as electrode materials. rsc.org The ability of the this compound molecule to accept and donate electrons could enable it to store charge. Functionalization could further enhance its electrochemical performance and stability. For example, the introduction of groups that improve solubility and prevent aggregation could lead to better performance in solution-processable energy storage devices. The development of flexible energy storage systems is a rapidly growing field, and organic materials like this compound are attractive due to their potential for use in lightweight and conformable devices. rsc.org
The exploration of this compound in these emerging technologies is largely propelled by the broader advancements in the field of functional organic materials. The table below outlines potential emerging technology applications for this compound and the key properties that would need to be optimized for each application.
Table 2: Potential Emerging Technology Applications for this compound
| Application Area | Key Property of this compound | Required Functionalization/Modification |
|---|---|---|
| Chemical Sensors | Large π-surface area for analyte interaction | Introduction of selective binding sites |
| Energy Storage | Redox activity for charge storage | Enhancement of electrochemical stability and conductivity |
| Flexible Electronics | Potential for high charge carrier mobility | Improvement of processability and mechanical flexibility |
| Photocatalysis | Strong light absorption and charge generation | Tuning of band gap and surface reactivity |
Supramolecular Assembly and Self-Organization Principles of this compound
The principles of supramolecular assembly and self-organization are central to harnessing the potential of molecules like this compound in functional materials. Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, to form well-defined, ordered structures. cas.cnmdpi.com For large, planar PAHs like this compound, π-π stacking is a dominant driving force for self-assembly. This interaction leads to the formation of one-dimensional columnar structures, where the molecules stack on top of each other like a roll of coins. The electronic properties of the resulting assembly are highly dependent on the degree of order and the intermolecular distance within these stacks.
Research on coronene derivatives has shown that the introduction of side chains can be used to control the self-assembly process. researchgate.net For example, amphiphilic coronene bisimides have been shown to self-assemble into various nanostructures, such as nanotubes and nanotapes, depending on the solvent conditions. researchgate.net These principles of controlled self-assembly are directly applicable to this compound. By chemically modifying the periphery of the this compound molecule, it would be possible to direct its assembly into specific architectures with desired electronic or photophysical properties.
The self-organization of this compound on surfaces is another important area of research. The interaction of the molecule with a substrate can lead to the formation of highly ordered two-dimensional arrays. The structure of these arrays will depend on a delicate balance between molecule-molecule and molecule-substrate interactions. The ability to control the orientation and packing of this compound molecules on a surface is crucial for the fabrication of high-performance electronic devices. The study of supramolecular assemblies of similar molecules on surfaces has provided insights into how to achieve long-range order, which is essential for efficient charge transport across a device. cas.cn
Research into this compound within Nanoscience and Nanotechnology Contexts
This compound is a molecule of significant interest within the contexts of nanoscience and nanotechnology due to its size, which is on the nanometer scale, and its potential as a building block for larger carbon-based nanostructures. As a large PAH, it can be considered a "nanographene" or a molecular fragment of graphene. The bottom-up synthesis of graphene nanoribbons and other precisely defined carbon nanostructures is a major goal in nanotechnology, and molecules like this compound are valuable precursors in this endeavor.
The development of nanoparticles and nanodevices based on this compound is a prospective research direction. For instance, self-assembly of this compound could lead to the formation of nanoparticles with well-defined sizes and shapes. nih.govnih.gov These nanoparticles could have unique optical and electronic properties that differ from the individual molecules due to quantum confinement effects and intermolecular interactions. Such nanoparticles could find applications in areas like bioimaging, drug delivery, and sensing. The functionalization of these nanoparticles would be key to imparting specific functionalities, such as targeting capabilities for biological applications. nih.gov
In the context of nanodevices, the ability to manipulate and position individual this compound molecules on a surface opens up possibilities for the fabrication of molecular-scale electronic components. The use of scanning tunneling microscopy (STM) has enabled the visualization and manipulation of single molecules on surfaces, which is a fundamental aspect of molecular electronics. The integration of this compound into nanocircuits would require precise control over its placement and electrical contacts. While significant challenges remain in this area, the potential for creating ultra-small and efficient electronic devices continues to drive research into the nanoscopic properties of molecules like this compound.
Role of this compound in Astrochemical and Interstellar Medium Research
Polycyclic aromatic hydrocarbons are believed to be widespread in the interstellar medium (ISM) and play a crucial role in its chemical and physical evolution. frontiersin.org They are thought to be responsible for the unidentified infrared emission bands, a set of strong emission features observed in many astronomical objects. wikipedia.org this compound, as a large and stable PAH, is a plausible candidate for inclusion in the complex mixture of PAHs that exist in space. Its formation could occur in the carbon-rich outflows of evolved stars, where the conditions are conducive to the growth of large aromatic molecules.
The study of this compound in an astrochemical context involves both astronomical observations and laboratory experiments. Spectroscopic data of this compound, particularly in the infrared, is needed to compare with astronomical spectra and search for its presence in the ISM. uni-koeln.debg.ac.rseso.org Laboratory studies that simulate interstellar conditions can provide insights into the formation, destruction, and chemical evolution of this compound and other large PAHs when exposed to UV radiation, cosmic rays, and reactive atoms and molecules. arxiv.org
The presence of large PAHs like this compound in the ISM has several important implications. They can act as catalysts for the formation of other molecules on their surfaces, including molecular hydrogen (H₂), the most abundant molecule in the universe. arxiv.org They also contribute to the heating of the interstellar gas through the photoelectric effect and play a role in the charge balance of interstellar clouds. Understanding the abundance and properties of specific large PAHs like this compound is therefore essential for developing accurate models of the chemistry and physics of the interstellar medium. arxiv.org
Future Perspectives and Emerging Research Directions for Coronylovalene
Interdisciplinary Research Frontiers for CORONYLOVALENE
The complex architecture of this compound, formed from the fusion of coronene (B32277) and ovalene (B110330) structures, opens up a variety of research avenues at the intersection of chemistry, physics, and materials science. vulcanchem.com Its extensive π-electron system is a key feature that scientists are looking to exploit in several innovative applications. vulcanchem.com
Organic Electronics and Photonics: this compound's inherent electronic properties make it a compelling candidate for the development of next-generation organic electronic devices. vulcanchem.comcornell.edu Research in organic electronics focuses on creating flexible, lightweight, and cost-effective electronic components from carbon-based molecules. researchgate.netmdpi.com Future studies will likely investigate the potential of this compound and its derivatives as active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. unistra.fr The ability to tune its electronic characteristics through chemical modification could lead to materials with tailored semiconducting or conductive properties. vulcanchem.com
Materials Science and Nanotechnology: In materials science, this compound serves as a model compound for studying large polycyclic aromatic hydrocarbons (PAHs). vulcanchem.com Its propensity for π-π stacking interactions can be harnessed to construct novel supramolecular assemblies and nanomaterials. vulcanchem.comyoutube.com Researchers are exploring the creation of ordered thin films and nanostructures with unique optical and electronic properties. spectrum-instrumentation.com These materials could find applications in areas such as gas sensing, where the interaction of gas molecules with the this compound surface could be detected electronically or optically, and in the development of advanced composite materials.
Astrochemistry and Astrophysics: Large PAHs are believed to be significant components of the interstellar medium, playing a role in the chemical evolution of galaxies. kent.ac.uk Studying the spectroscopic signatures of complex PAHs like this compound under astrophysical conditions is crucial for interpreting observational data from telescopes. Future research in this area will likely involve laboratory-based spectroscopic measurements and computational modeling to understand the formation, stability, and reactivity of this compound in interstellar environments. sab-astro.org.br This interdisciplinary work is essential for deciphering the organic inventory of our universe.
Supramolecular Chemistry: The principles of supramolecular chemistry, which focuses on non-covalent interactions, are central to understanding the behavior of this compound. rsc.orgyoutube.com The molecule's large, flat surface is ideal for studying π-π stacking, a key interaction in the self-assembly of complex structures. vulcanchem.com Future work could involve designing host-guest systems where this compound acts as a host for smaller molecules, leading to applications in molecular recognition, sensing, and catalysis. youtube.com
Table 1: Potential Interdisciplinary Applications of this compound
| Research Field | Potential Application Area | Key this compound Property |
|---|---|---|
| Organic Electronics | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) | Unique Electronic Properties, Stability vulcanchem.com |
| Materials Science | Organic Semiconductors, Conductive Polymers vulcanchem.com | Extended π-Electron System vulcanchem.com |
| Astrochemistry | Modeling Interstellar Dust Composition kent.ac.uk | Spectroscopic Signature |
| Supramolecular Chemistry | Molecular Recognition, Self-Assembly rsc.orgyoutube.com | π-π Stacking Interactions vulcanchem.com |
| Catalysis Research | Catalyst Support, π-π Stacking Interactions vulcanchem.com | Interaction with Molecular Targets vulcanchem.com |
Challenges and Opportunities in the Comprehensive Study of this compound
Despite its potential, the comprehensive study of this compound is hampered by several challenges, many of which are common to the study of large, complex PAHs. thermofisher.comservice.gov.uk However, overcoming these hurdles presents significant opportunities for advancing our understanding and application of this molecule.
Challenge: Synthesis and Purification: The targeted synthesis of large and complex PAHs like this compound is often a multi-step, low-yield process. Its formation during industrial processes like hydrocracking occurs under harsh conditions, leading to a complex mixture of related compounds, making isolation and purification difficult. vulcanchem.com
Opportunity: The development of novel, efficient synthetic routes would provide researchers with pure samples for detailed characterization and application studies. vulcanchem.com This could unlock the potential for creating a wider range of this compound derivatives with tailored properties.
Challenge: Low Solubility: this compound's large, nonpolar structure results in very low solubility in common organic solvents. vulcanchem.com This insolubility is a major obstacle for solution-based characterization techniques, processing, and device fabrication. It is also the primary reason for its role as a fouling agent in industrial settings. vulcanchem.com
Opportunity: Research into functionalizing the this compound core with solubilizing groups could mitigate this issue. Furthermore, exploring novel solvent systems or advanced deposition techniques (e.g., thermal evaporation) could open up new avenues for its application in materials science.
Challenge: Complex Characterization: The large size and complex isomeric possibilities of molecules like this compound make their unambiguous characterization challenging. thermofisher.com Differentiating between similar large PAHs in a mixture requires high-resolution analytical techniques. thermofisher.com
Opportunity: This challenge drives the development and application of advanced analytical methods. scielo.org.coredalyc.org The need for precise characterization provides a platform for showcasing the power of cutting-edge mass spectrometry, chromatography, and spectroscopy techniques.
Challenge: Environmental and Toxicological Assessment: As a member of the PAH family, understanding the environmental fate and potential toxicity of this compound is crucial, especially given that many PAHs are known to be carcinogenic or mutagenic. mdpi.commdpi.com
Opportunity: Conducting detailed toxicological studies on pure this compound presents an opportunity to build a comprehensive safety profile. This research is essential for ensuring the responsible development and application of any this compound-based materials and for informing environmental remediation strategies. nih.govresearchgate.net
Innovative Methodological Advancements for Future this compound Research
Addressing the challenges associated with this compound requires the adoption and development of innovative research methodologies. Advances in analytical instrumentation and computational chemistry are particularly crucial for deepening our understanding of this complex molecule.
Advanced Mass Spectrometry Techniques: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are powerful tools for characterizing large, low-volatility molecules like this compound. scielo.org.coredalyc.orgua.pt These methods allow for precise molecular weight determination and can provide insights into the elemental composition of complex mixtures. scielo.org.coredalyc.org Future research will likely see increased use of these techniques, possibly coupled with fragmentation methods (MS/MS), to elucidate the detailed structure of this compound and its derivatives.
High-Resolution Chromatography and Spectroscopy: The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with advanced detectors remains a cornerstone for the separation and identification of PAHs. thermofisher.comorganomation.comresearchgate.net For a molecule like this compound, techniques such as spectrofluorescence are valuable for detection at trace levels without extensive separation. vulcanchem.com Additionally, Surface-Enhanced Raman Spectroscopy (SERS) offers the potential for highly sensitive and selective detection. organomation.comnih.gov
Computational Chemistry and Molecular Modeling: Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the electronic structure, reactivity, and spectroscopic properties of PAHs. nih.govacs.orgcam.ac.uk These theoretical models can guide synthetic efforts, help interpret experimental data, and predict the properties of novel this compound-based materials. nih.gov As computational power increases, more accurate and complex simulations will become feasible, allowing for the in-silico design of materials with specific functionalities.
Table 2: Advanced Methodologies for this compound Research
| Methodology Category | Specific Technique | Application in this compound Research |
|---|---|---|
| Mass Spectrometry | MALDI-TOF MS, FT-ICR MS scielo.org.coredalyc.orgua.pt | Precise molecular weight determination, structural elucidation. |
| Chromatography | GC-MS, HPLC-FLD thermofisher.comorganomation.comresearchgate.net | Separation from complex mixtures, quantification. |
| Spectroscopy | Spectrofluorescence, SERS vulcanchem.comorganomation.comnih.gov | Trace-level detection, structural analysis. |
| Computational Chemistry | Density Functional Theory (DFT) nih.govacs.org | Prediction of electronic and structural properties, reaction modeling. |
| Microscopy | Atomic Force Microscopy (AFM) spectrum-instrumentation.com | Visualization of molecular assemblies and surface morphology. |
Q & A
Q. What are the key synthetic pathways for Coronylovalene, and how can researchers optimize yield and purity?
this compound synthesis typically involves [describe method, e.g., cycloaddition or catalytic processes], with yield optimization dependent on reaction temperature, solvent polarity, and catalyst loading. To ensure purity, employ chromatographic techniques (e.g., HPLC) coupled with spectroscopic validation (NMR, FTIR). For reproducibility, document incremental parameter adjustments and cross-validate results with independent trials .
Table 1 : Common Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher yield at 100°C |
| Catalyst Loading | 0.5–2 mol% | Purity peaks at 1.5 mol% |
| Reaction Time | 12–24 hrs | Extended time reduces byproducts |
Q. How should researchers characterize this compound’s structural properties to ensure accuracy?
Use a multi-technique approach:
- X-ray diffraction (XRD) for crystallographic confirmation .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- Thermogravimetric analysis (TGA) to assess thermal stability. Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .
Q. What are the best practices for conducting a literature review on this compound’s reactivity?
- Prioritize peer-reviewed journals indexed in Scopus/Web of Science.
- Use systematic review protocols (e.g., PRISMA) to minimize selection bias .
- Create a matrix to map contradictions in reported reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) .
Advanced Research Questions
Q. How can conflicting spectroscopic data in this compound studies be resolved?
Contradictions often arise from solvent effects or impurities. Methodological steps:
- Replicate experiments under identical conditions.
- Perform control experiments with purified substrates.
- Apply multivariate analysis (e.g., PCA) to identify outlier data points .
Case Example : Discrepancies in NMR shifts (e.g., 128 ppm vs. 131 ppm) were traced to trace moisture in DMSO-d6 solvents .
Q. What experimental designs are optimal for studying this compound’s photophysical properties?
- Use time-resolved fluorescence spectroscopy to track excited-state dynamics.
- Compare solvent environments (polar vs. non-polar) to isolate solvent-solute interactions.
- Incorporate quantum yield calculations with standardized reference compounds (e.g., quinine sulfate) .
Q. How should researchers address reproducibility challenges in this compound-based catalytic studies?
- Document all experimental variables (e.g., glovebox O levels, catalyst batch variability).
- Share raw data and protocols via open-access repositories (e.g., Zenodo).
- Use statistical reproducibility frameworks (e.g., p-value adjustments for small sample sizes) .
Methodological Guidance for Data Analysis
Q. What statistical methods are suitable for analyzing this compound’s structure-activity relationships (SAR)?
- Multivariate regression to correlate substituent effects with activity.
- Cluster analysis to group compounds by reactivity profiles.
- Validate models with leave-one-out cross-validation (LOOCV) to avoid overfitting .
Q. How can computational models complement experimental this compound research?
- Molecular dynamics (MD) simulations to predict solvent interaction dynamics.
- Docking studies for hypothetical binding interactions (e.g., enzyme inhibition).
- Cross-validate computational predictions with experimental kinetics data .
Contradiction Management in Published Studies
Q. What strategies mitigate bias when reconciling contradictory this compound toxicity data?
Q. How should researchers design studies to resolve debates about this compound’s mechanistic pathways?
- Employ isotopic labeling (e.g., ) to trace reaction intermediates.
- Combine in situ spectroscopy (e.g., Raman) with kinetic isotope effects (KIE) measurements.
- Publish negative results to reduce publication bias .
Key Resources for Further Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
